OMEGA-CONOTOXIN SVIB
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Overview
Description
OMEGA-CONOTOXIN SVIB is a peptide toxin originally isolated from the venom of the marine cone snail species, Conus striatus. This compound is part of the omega-conotoxin family, which are known for their ability to selectively block voltage-gated calcium channels. This compound specifically targets N-type calcium channels, making it a potent neurotoxin with significant implications for pain management and neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
OMEGA-CONOTOXIN SVIB can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Chain Elongation: Subsequent amino acids are added one by one in a specific sequence, using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Oxidative Folding: The peptide is then subjected to oxidative folding to form the correct disulfide bonds, which are crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is typically lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
OMEGA-CONOTOXIN SVIB primarily undergoes reactions related to its peptide nature:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Amino acid substitutions can be introduced during synthesis to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents like iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of protected amino acid derivatives and coupling reagents during SPPS.
Major Products
The major products of these reactions are the correctly folded peptide with the desired disulfide bond pattern, which is essential for its biological activity .
Scientific Research Applications
OMEGA-CONOTOXIN SVIB has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Serves as a tool to investigate the function of N-type calcium channels in neuronal signaling.
Medicine: Explored as a potential therapeutic agent for the treatment of chronic and neuropathic pain due to its ability to block pain signals at the source.
Industry: Utilized in the development of new analgesic drugs and as a reference compound in pharmacological studies
Mechanism of Action
OMEGA-CONOTOXIN SVIB exerts its effects by binding to and blocking N-type voltage-gated calcium channels. This inhibition prevents calcium ions from entering the neuron, thereby reducing neurotransmitter release and attenuating pain signals. The binding is highly specific and involves interactions with key amino acid residues in the channel pore .
Comparison with Similar Compounds
OMEGA-CONOTOXIN SVIB is part of a larger family of omega-conotoxins, which includes:
OMEGA-CONOTOXIN GVIA: Targets N-type calcium channels but has different binding kinetics.
OMEGA-CONOTOXIN MVIIA: Also targets N-type calcium channels and is used clinically as an analgesic (Prialt).
OMEGA-CONOTOXIN CVID: Another N-type calcium channel blocker with distinct pharmacological properties
Compared to these compounds, this compound is unique in its specific sequence and structure, which confer its particular binding affinity and potency .
Properties
CAS No. |
150433-82-2 |
---|---|
Molecular Formula |
C105H176N38O36S6 |
Molecular Weight |
0 |
Origin of Product |
United States |
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